UNC2025

Catalog No.
S548057
CAS No.
1429881-91-3
M.F
C28H40N6O
M. Wt
476.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC2025

CAS Number

1429881-91-3

Product Name

UNC2025

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

Molecular Formula

C28H40N6O

Molecular Weight

476.66

InChI

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31)

InChI Key

MJSHVHLADKXCML-RQNOJGIXSA-N

SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC2025, UNC2025, UNC 2025

Description

The exact mass of the compound (1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is 476.32636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Leukemia Treatment

The Specific Scientific Field: The specific scientific field for this application is Oncology, with a focus on Leukemia Research .

Comprehensive and Detailed Summary of the Application: UNC2025, a MERTK Small-Molecule Inhibitor, has been found to be therapeutically effective alone and in combination with Methotrexate in Leukemia Models . MERTK tyrosine kinase is ectopically expressed in 30% to 50% of acute lymphoblastic leukemias (ALL) and more than 80% of acute myeloid leukemias (AML) and is a potential therapeutic target .

Detailed Description of the Methods of Application or Experimental Procedures: Preclinical in vitro and in vivo assays using cell lines and primary leukemia patient samples were used to evaluate the antileukemic effects of UNC2025 . The study involved the inhibition of prosurvival signaling, induction of apoptosis, and reduction of proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples .

Thorough Summary of the Results or Outcomes Obtained: UNC2025 potently inhibited prosurvival signaling, induced apoptosis, and reduced proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples . Approximately 30% of primary leukemia patient samples (78 of 261 total) were sensitive to UNC2025 . UNC2025 inhibited MERTK in bone marrow leukemia cells and had significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival, irrespective of starting disease burden . In a patient-derived AML xenograft model, treatment with UNC2025 induced disease regression .

Application as a MER/FLT3 Dual Inhibitor

The Specific Scientific Field: The specific scientific field for this application is Oncology, with a focus on Receptor Tyrosine Kinase Inhibition .

Comprehensive and Detailed Summary of the Application: UNC2025 is a potent and orally bioavailable inhibitor that targets two receptor tyrosine kinases, Mer and the Fms-like tyrosine kinase 3 (Flt3) . These kinases are known to play crucial roles in the survival and proliferation of certain cancer cells .

Detailed Description of the Methods of Application or Experimental Procedures: The development of UNC2025 involved the sequential modification of an in vitro tool compound to improve its drug metabolism and pharmacokinetics (DMPK). This resulted in an orally bioavailable lead compound that targets Mer and Flt3 .

Thorough Summary of the Results or Outcomes Obtained: UNC2025 demonstrated potent inhibitory activity against Mer and Flt3 in vitro. It was found to have good pharmacokinetic properties, making it suitable for oral administration .

UNC2025 is a small molecule inhibitor specifically targeting the c-Mer receptor tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3). It is notable for its high oral bioavailability and potency, making it a promising candidate for therapeutic applications in hematological malignancies such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The compound exhibits a selective inhibition profile, with an inhibitory constant (K_i) of 0.16 nM for MERTK and an IC50 value of 2.7 nM, demonstrating significant efficacy in preclinical studies involving both cell lines and patient-derived samples .

UNC2025 functions primarily through the inhibition of MERTK phosphorylation, which subsequently disrupts downstream signaling pathways, including those involving AKT and SRC kinases. This inhibition leads to reduced cell survival, increased apoptosis, and decreased proliferation in MERTK-expressing leukemia cells. The compound's mechanism of action also includes sensitizing these cells to cytotoxic chemotherapies, enhancing their therapeutic efficacy .

In biological studies, UNC2025 has shown significant activity against various leukemia cell lines, leading to apoptosis and reduced colony formation. Approximately 30% of primary leukemia patient samples were sensitive to UNC2025, particularly within the AML and T-ALL subsets. In xenograft models, treatment with UNC2025 resulted in substantial reductions in tumor burden and improved median survival rates, indicating its potential as a therapeutic agent . Additionally, UNC2025 has been shown to decrease platelet activation, which may have implications for thrombotic disorders .

The synthesis of UNC2025 involves multi-step organic reactions designed to yield a highly selective MERTK inhibitor. While specific synthetic routes are proprietary, the general approach includes the formation of key intermediates that undergo functionalization to achieve the desired pharmacological properties. The compound is characterized by high solubility in saline and favorable pharmacokinetic properties, including low clearance and a half-life of approximately 3.8 hours in mice .

UNC2025 is primarily being investigated for its applications in treating hematological malignancies, particularly AML and ALL. Its ability to inhibit MERTK not only targets cancer cell survival but also enhances the effectiveness of existing chemotherapy regimens. Moreover, its role in reducing platelet activation may open avenues for treating thrombotic complications associated with cancer therapies .

Studies have highlighted the interaction of UNC2025 with various signaling pathways involved in cancer progression. By inhibiting MERTK, UNC2025 disrupts pro-survival signaling cascades that are often activated in cancer cells. This interaction not only leads to direct anti-tumor effects but also enhances the sensitivity of leukemia cells to other chemotherapeutic agents . Furthermore, ongoing research is exploring its interactions with other kinases to better understand its full therapeutic potential.

Several compounds exhibit similar properties or target similar pathways as UNC2025. Here is a comparison highlighting their uniqueness:

Compound NameTarget KinasesPotency (IC50)Unique Features
UNC2025MERTK, FLT32.7 nMHigh oral bioavailability; selective for MERTK
CabozantinibMET, VEGFR0.9 nMBroad-spectrum kinase inhibitor; used in multiple cancers
SorafenibRAF kinases, VEGFR0.5 nMMulti-targeted; primarily used in renal cell carcinoma
GilteritinibFLT30.4 nMSpecifically targets FLT3 mutations; FDA approved for AML
Axl inhibitorsAxlVariesTargets Axl receptor; involved in immune modulation

While compounds like cabozantinib and sorafenib are multi-targeted inhibitors used across various cancers, UNC2025's specificity for MERTK and FLT3 positions it uniquely within the landscape of targeted therapies for hematological malignancies .

Nomenclature and Chemical Identification

IUPAC Nomenclature

UNC2025 follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry, with its complete IUPAC name being 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol [3]. This comprehensive nomenclature reflects the complex molecular architecture of the compound, incorporating the pyrrolopyrimidine core structure with its characteristic substituents . The systematic name accurately describes the spatial arrangement of functional groups, including the trans-4-hydroxycyclohexyl moiety attached to the nitrogen at the N1 position of the pyrrole ring [8]. The nomenclature specifically indicates the butylamino substituent at the 2-position of the pyrimidine ring and the 4-[(4-methylpiperazin-1-yl)methyl]phenyl group at the 5-position [3] [12].

Alternative Designations and Registry Numbers

UNC2025 is recognized under multiple alternative designations within chemical databases and commercial suppliers [16]. The compound is commonly referenced as UNC-2025 or UNC 2025, with these variations appearing consistently across scientific literature [10] [17]. Commercial suppliers utilize various catalog designations including CS-2109, HY-12344A, S7576, and CCG-269795 [15] [16]. The Chemical Abstracts Service has assigned the registry number 1429881-91-3 to the free base form of UNC2025 [13] [14]. The hydrochloride salt form carries the distinct registry number 2070015-17-5 [2] [12]. Database identifiers include PubChem Compound Identifier 73425588 for the parent compound and 92044362 for the hydrochloride salt [3]. The ChEMBL database lists the compound under identifier CHEMBL3326251 [3] [15]. Additional registry information includes the Molecular Design Limited number MFCD28142874 [16].

Designation TypeIdentifiers/Names
Primary Chemical NameUNC2025; UNC-2025; UNC 2025
Alternative Namestrans-4-[2-(butylamino)-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexanol
Commercial CodesCS-2109; HY-12344A; S7576; CCG-269795; CHEMBL3326251
Database IdentifiersPubChem CID: 73425588 (parent), 92044362 (HCl); ChEMBL: CHEMBL3326251; MDL: MFCD28142874
Stereochemical Designationtrans-4-substituted cyclohexanol
Chemical ClassPyrrolopyrimidine derivative
Functional Group ClassificationSecondary amine, tertiary amine, alcohol, heterocyclic aromatic compound

Molecular Formula and Structural Properties

UNC2025 exhibits the molecular formula C28H40N6O for the free base form, corresponding to a molecular weight of 476.66 grams per mole [10] [16]. The hydrochloride salt form presents the molecular formula C28H41ClN6O with a molecular weight of 513.12 grams per mole [2] [9]. The compound features a complex three-dimensional architecture characterized by multiple ring systems and flexible aliphatic chains [8]. The molecular structure incorporates eight rotatable bonds, contributing to its conformational flexibility [3]. The heavy atom count totals 36 atoms, reflecting the substantial molecular framework [3]. Computational analysis reveals a topological polar surface area of 69.5 square angstroms, indicating moderate polarity characteristics [3]. The molecular complexity score of 627 demonstrates the intricate structural arrangement of the compound [3].

The canonical SMILES representation for UNC2025 is CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl for the hydrochloride salt [12]. The International Chemical Identifier string provides a standardized representation: InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H [3]. The structure contains no defined stereocenter atoms, but exhibits trans-stereochemistry in the cyclohexanol ring system [3] [18].

Functional Groups and Chemical Architecture

UNC2025 demonstrates a sophisticated chemical architecture incorporating multiple functional group classes that contribute to its biological activity profile . The central pyrrolopyrimidine heterocyclic system serves as the primary scaffold, characterized by a fused pyrrole and pyrimidine ring arrangement [8]. This bicyclic core contains nitrogen atoms at strategic positions that facilitate hydrogen bonding interactions [21]. The butylamino substituent at the 2-position of the pyrimidine ring represents a secondary amine functional group, providing both hydrophobic character through the butyl chain and polar interaction capability through the amino nitrogen [8] [28].

The 4-[(4-methylpiperazin-1-yl)methyl]phenyl substituent introduces additional structural complexity through its incorporation of a methylpiperazine moiety [31] [32]. This tertiary amine functional group contributes basic character to the molecule and enhances solubility characteristics [8]. The piperazine ring system adopts a chair conformation, presenting the methyl substituent in an equatorial position for optimal steric arrangement [31]. The phenyl ring provides aromatic character and serves as a rigid linker between the pyrrolopyrimidine core and the piperazine substituent .

The trans-4-hydroxycyclohexyl group attached to the N7 position of the pyrrole ring introduces a secondary alcohol functional group [18]. This cyclohexanol moiety exists in a chair conformation with the hydroxyl group positioned equatorially to minimize steric interactions [8]. The trans-stereochemistry ensures optimal spatial arrangement for biological target recognition [18]. The aliphatic cyclohexyl ring provides additional hydrophobic surface area while the hydroxyl group offers hydrogen bonding capability [28].

Physicochemical Properties

Solubility Profile

UNC2025 demonstrates variable solubility characteristics depending on the salt form and solvent system employed [27]. The free base form exhibits limited aqueous solubility, while the hydrochloride salt shows significantly enhanced water solubility at 100 milligrams per milliliter, equivalent to 194.88 millimolar concentration [9] [27]. In dimethyl sulfoxide, UNC2025 hydrochloride demonstrates solubility ranging from 25 to 100 milligrams per milliliter, corresponding to concentrations between 48.72 and 209.79 millimolar [9] [27]. Ethanol solubility for the hydrochloride salt reaches 8 milligrams per milliliter or 15.59 millimolar [27]. The kinetic solubility in normal saline at physiological pH 7.4 measures 38 micrograms per milliliter [28]. These solubility parameters indicate favorable characteristics for biological applications while maintaining chemical stability [24] [29].

Stability Characteristics

UNC2025 exhibits excellent stability under appropriate storage conditions, with the powder form remaining stable for three years when maintained at minus 20 degrees Celsius [2] [23]. Solution stability in organic solvents allows storage at minus 80 degrees Celsius for two years or minus 20 degrees Celsius for one year [24]. The compound demonstrates thermal stability with a melting point range of 215.4 to 216.2 degrees Celsius [25]. Chemical stability profiles indicate resistance to hydrolysis under neutral pH conditions, though the compound should be protected from strong oxidizing agents and strong acids [23]. The hydrochloride salt form provides enhanced stability compared to the free base, particularly regarding moisture sensitivity and long-term storage [27].

Physical and Chemical Parameters

UNC2025 presents as a white to off-white crystalline solid or powder in its pure form [14] [18]. The compound exhibits no characteristic odor under standard conditions [23]. Hydrogen bonding analysis reveals three hydrogen bond donor sites and six hydrogen bond acceptor sites, facilitating intermolecular interactions [3]. The molecular geometry demonstrates eight rotatable bonds, providing conformational flexibility for biological target binding [3]. Computational predictions indicate a partition coefficient suitable for membrane permeability while maintaining aqueous solubility [28]. The compound shows no defined atom stereocenters but maintains specific stereochemistry through its trans-cyclohexanol configuration [3] [18].

PropertyValueUnit/Reference
IUPAC Name4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-olIUPAC nomenclature
CAS Registry Number (free base)1429881-91-3Chemical identifier
CAS Registry Number (hydrochloride)2070015-17-5Chemical identifier
Chemical Formula (free base)C28H40N6OMolecular formula
Chemical Formula (hydrochloride)C28H41ClN6OMolecular formula
Molecular Weight (free base)476.66 g/molMolecular mass
Molecular Weight (hydrochloride)513.12 g/molMolecular mass
Physical AppearanceWhite to off-white powder/solidPhysical state
Melting Point215.4-216.2°CThermal property
Storage Temperature-20°C (powder, 3 years)Storage condition
Solubility in DMSO25-100 mg/mL (48.72-209.79 mM)Solubility parameter
Solubility in Water (HCl salt)100 mg/mL (194.88 mM)Solubility parameter
Solubility in Ethanol (HCl salt)8 mg/mL (15.59 mM)Solubility parameter
Kinetic Solubility in Saline38 μg/mL (pH 7.4)Solubility parameter
Hydrogen Bond Donor Count3Computed property
Hydrogen Bond Acceptor Count6Computed property
Rotatable Bond Count8Computed property
Topological Polar Surface Area69.5 ŲComputed property
Heavy Atom Count36Computed property
Complexity Score627Computed property

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

476.32636

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang W, DeRyckere D, Hunter D, Liu J, Stashko M, Minson KA, Cummings C, Lee M, Glaros TG, Newton DL, Sather S, Zhang D, Kireev DB, Janzen WP, Earp HS, Graham DK, Frye SV, Wang X. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. J Med Chem. 2014 Jul 28. [Epub ahead of print] PubMed PMID: 25068800.

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